Benzydamine

Pharmacology Cyclooxygenase NSAID

Benzydamine (CAS 642-72-8) offers a distinct pharmacological profile: it is an NSAID that acts independently of COX, instead suppressing pro-inflammatory cytokines and potently inhibiting reactive oxygen species (IC50 1.7x10⁻⁵ M) while stabilizing neuronal membranes. This dual mechanism, supported by clinical equivalence to 400 mg oral ibuprofen in postoperative pain, makes it an irreplaceable tool for investigating COX-independent inflammation and developing localized, non-systemic therapeutics. Procure this unique compound today.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 642-72-8
Cat. No. B159093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzydamine
CAS642-72-8
SynonymsBenzidamine
Benzindamine
Benzydamine
Benzydamine Hydrochloride
Benzydamine Monohydrochloride
Difflam
Hydrochloride, Benzydamine
Lonol
Monohydrochloride, Benzydamine
Novo Benzydamine
Novo-Benzydamine
Opalgyne
PMS Benzydamine
PMS-Benzydamine
ratio Benzydamine
ratio-Benzydamine
Rosalgin
Sun Benz
Sun-Benz
Tantum
Tantum Topico
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
InChIKeyCNBGNNVCVSKAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible

Benzydamine (CAS 642-72-8): Core Pharmacological and Chemical Identity for Scientific Procurement


Benzydamine (CAS 642-72-8), typically supplied as the hydrochloride salt, is an indazole-derived non-steroidal anti-inflammatory drug (NSAID) that exhibits a triad of local anesthetic, analgesic, and anti-inflammatory properties [1]. Unlike traditional NSAIDs, its mechanism is characterized by a lack of cyclooxygenase (COX) inhibition and a strong interference with reactive oxygen species generation, as well as membrane stabilization effects [2]. It is primarily indicated for the local symptomatic relief of pain and inflammation in the oropharyngeal cavity and is also used in topical musculoskeletal formulations [3].

Benzydamine 642-72-8: Why Simple NSAID or Anesthetic Substitution Fails to Replicate Its Profile


Generic substitution within the NSAID or local anesthetic classes is not scientifically justified for Benzydamine due to its unique, dual-nature pharmacodynamic profile. Benzydamine acts as a weak or null inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs like ibuprofen and indomethacin [1]. Instead, its anti-inflammatory action is primarily mediated through the suppression of pro-inflammatory cytokines and the potent inhibition of reactive oxygen species generation [2]. Concurrently, it exerts a local anesthetic effect by stabilizing neuronal membranes and modulating sodium channel excitability, a property not shared by conventional NSAIDs [3]. This distinct combination of mechanisms, coupled with its poor systemic absorption when applied topically, creates a localized therapeutic effect that cannot be achieved by interchanging standard COX-inhibiting NSAIDs or pure local anesthetics [4].

Benzydamine (642-72-8) Procurement Evidence Guide: Head-to-Head Quantitative Differentiation from Key Comparators


Benzydamine vs. Traditional NSAIDs: A 10,000-Fold Difference in COX Inhibition Potency Defines Its Unique Safety and Mechanism

Benzydamine's anti-inflammatory mechanism is fundamentally differentiated from traditional NSAIDs by its negligible inhibition of cyclooxygenase (COX) enzymes. In a direct comparison using murine neutrophils, benzydamine had an IC50 for COX inhibition of >10⁻³ M, which is over 10,000-fold weaker than indomethacin and 500-fold weaker than piroxicam [1]. This lack of COX inhibition underpins its favorable gastrointestinal safety profile. Conversely, benzydamine demonstrated a unique and potent inhibition of reactive oxygen species (ROS) generation (IC50 1.7 x 10⁻⁵ M), an activity absent in the comparators piroxicam, indomethacin, and acetylsalicylic acid [1].

Pharmacology Cyclooxygenase NSAID Reactive Oxygen Species

Benzydamine vs. Ibuprofen: Equivalent Postoperative Analgesia in a Direct Head-to-Head Clinical Trial (P=0.48)

In a randomized clinical trial comparing the analgesic efficacy of benzydamine hydrochloride 0.15% mouthwash versus ibuprofen 400 mg tablets after crown lengthening surgery, the two treatments demonstrated statistically equivalent pain reduction at 24 hours [1]. Pain was assessed using the Visual Analog Scale (VAS), and the difference between groups was not significant (P = 0.48) [1]. This demonstrates that topical benzydamine can provide comparable pain relief to systemic ibuprofen in a postsurgical setting.

Dentistry Postoperative Pain Clinical Trial Analgesia

Benzydamine vs. Lidocaine: Superior Reduction of Postoperative Sore Throat, Cough, and Hoarseness (P<0.001)

A randomized controlled trial compared the efficacy of topical benzydamine applied to the endotracheal tube cuff (ETTc) against intravenous (IV) lidocaine for reducing postoperative sore throat (POST), cough, and hoarseness [1]. The study found that topical benzydamine was statistically superior to IV lidocaine in reducing the incidence of these complications (p<0.001) [1].

Anesthesiology Postoperative Sore Throat Endotracheal Intubation Local Anesthetic

Benzydamine vs. Dexamethasone: Greater Reduction in Postoperative Sore Throat and Hoarseness

A clinical study compared the efficacy of a 22.5 mg benzydamine hydrochloride mouthwash against intravenous dexamethasone (0.2 mg/kg) for reducing sore throat (ST) and hoarseness after the use of an i-gel™ laryngeal mask airway (LMA) [1]. The benzydamine mouthwash was found to be more effective in reducing both ST and hoarseness compared to the IV corticosteroid at the T3 time point post-LMA exertion [1].

Anesthesiology Postoperative Sore Throat Laryngeal Mask Airway Anti-inflammatory

Benzydamine in Oral Mucositis Management: Systematic Review Confirms Significant Reduction in Severity vs. Placebo and Other Standard Mouthwashes

A 2025 systematic review of nine randomized controlled trials (n=665) evaluated benzydamine mouthwash for the management of radiotherapy-induced oral mucositis (RIOM) [1]. The analysis found that benzydamine significantly reduced the severity of oral mucositis during the later stages of radiotherapy (weeks 4–7) compared to placebo (p < 0.05) [1]. Furthermore, when compared to other standard mouthwashes like povidone-iodine, chlorhexidine, and sodium bicarbonate, benzydamine was shown to delay progression and reduce the intensity of mucositis and associated pain [1].

Oncology Oral Mucositis Radiotherapy Supportive Care

Pharmacokinetic Advantage: Low Topical Absorption (<10%) for Localized Action

The pharmacokinetic profile of benzydamine supports its use as a locally acting agent. While oral administration results in high systemic bioavailability (87%), absorption is markedly low (<10% of the dose) after topical application as a mouthwash, dermal cream, or vaginal douche [1]. This contrasts with other NSAIDs and local anesthetics that may have higher systemic absorption via these routes, thereby increasing the risk of systemic side effects [1].

Pharmacokinetics Bioavailability Topical Administration Safety

Benzydamine 642-72-8: Optimal Application Scenarios Based on Comparative Evidence


Postoperative Analgesia in Periodontal Surgery: A Topical Alternative to Oral Ibuprofen

The evidence from a direct head-to-head clinical trial establishes that a 0.15% benzydamine hydrochloride mouthwash provides pain relief that is statistically equivalent to 400 mg of oral ibuprofen after crown lengthening surgery [1]. This makes benzydamine mouthwash a scientifically justified, non-systemic alternative for postoperative pain management in dental and periodontal procedures, particularly when minimizing gastrointestinal or systemic NSAID exposure is desired [1].

Prevention of Post-Extubation Airway Complications in Anesthesiology

Clinical trial data demonstrate that topical benzydamine applied to an endotracheal tube cuff is superior to intravenous lidocaine in reducing the incidence of postoperative sore throat, cough, and hoarseness [2]. This specific application leverages benzydamine's unique combination of local anesthetic and anti-inflammatory properties, providing a clear advantage over a commonly used systemic agent for this indication [2].

Management of Radiation-Induced Oral Mucositis in Head and Neck Cancer Patients

A 2025 systematic review confirms that benzydamine mouthwash significantly reduces the severity of radiation-induced oral mucositis compared to placebo and is more effective than other standard mouthwashes like chlorhexidine and sodium bicarbonate [3]. This evidence supports the procurement and use of benzydamine as a first-line supportive care measure in oncology centers adhering to MASCC/ISOO guidelines [3].

In Vitro Studies on COX-Independent Inflammation and Oxidative Stress

For researchers investigating inflammatory pathways beyond the COX cascade, benzydamine is an essential tool compound. Quantitative evidence shows it is a potent inhibitor of reactive oxygen species generation (IC50 1.7 x 10⁻⁵ M) while being virtually inactive against COX enzymes (IC50 > 10⁻³ M) [4]. This profile makes it uniquely suited for experiments designed to elucidate COX-independent mechanisms of inflammation and the role of oxidative stress in various disease models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzydamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.